molecular formula C17H26N2O3S B4695172 2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide

2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide

Cat. No. B4695172
M. Wt: 338.5 g/mol
InChI Key: YEOMWWOLTSBVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.

Mechanism of Action

2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells. By inhibiting BTK, 2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to tumor regression.
Biochemical and Physiological Effects:
2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been shown to inhibit the activation of BTK and downstream signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. In addition, 2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been found to enhance the antitumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide in lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects. However, 2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has relatively low solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the development of 2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide as a cancer therapy. One potential direction is the combination of 2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide with other targeted therapies to enhance its antitumor activity. Another direction is the investigation of 2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide in combination with immunotherapy, which has shown promise in the treatment of various types of cancer. Additionally, further research is needed to optimize the dosing and administration of 2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide to maximize its therapeutic potential.

Scientific Research Applications

2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has shown potent antitumor activity and has been found to be well-tolerated in animal models.

properties

IUPAC Name

2,2-dimethyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-7-5-6-12-19(13)23(21,22)15-10-8-14(9-11-15)18-16(20)17(2,3)4/h8-11,13H,5-7,12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOMWWOLTSBVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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